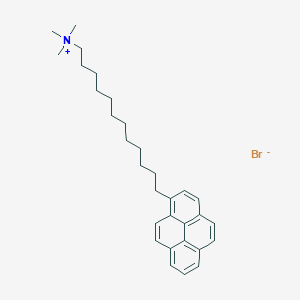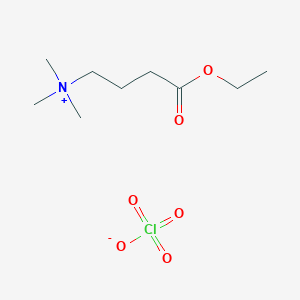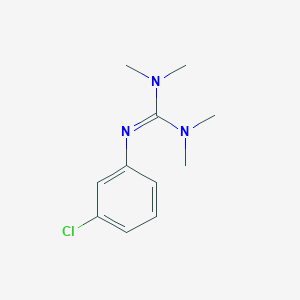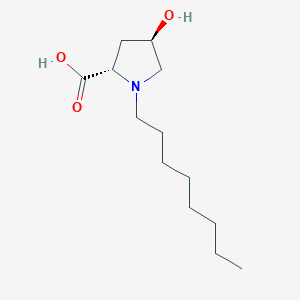![molecular formula C15H17NS B14346166 N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline CAS No. 92547-69-8](/img/structure/B14346166.png)
N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom and a sulfanylmethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline typically involves the reaction of 4-methylbenzenethiol with N-methyl-4-chloromethyl aniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group replaces the chlorine atom, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
相似化合物的比较
Similar Compounds
N-methyl-4-[(4-methylphenyl)sulfonylmethyl]aniline: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-methyl-4-[(4-methylphenyl)thiomethyl]aniline: Similar structure but with a thiomethyl group instead of a sulfanylmethyl group.
Uniqueness
N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
92547-69-8 |
|---|---|
分子式 |
C15H17NS |
分子量 |
243.4 g/mol |
IUPAC 名称 |
N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C15H17NS/c1-12-3-9-15(10-4-12)17-11-13-5-7-14(16-2)8-6-13/h3-10,16H,11H2,1-2H3 |
InChI 键 |
FNGCRYAMOUMXPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)






![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
